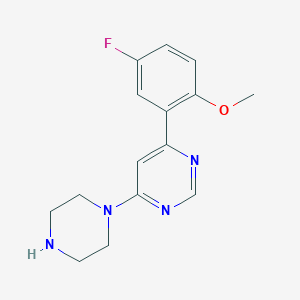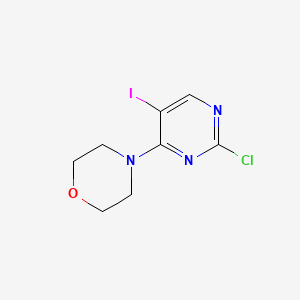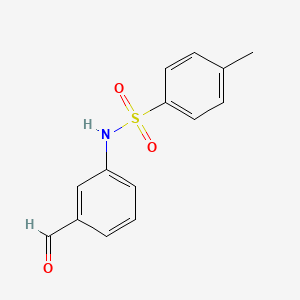
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine
Übersicht
Beschreibung
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group and a piperazinylpyrimidine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the introduction of a fluorine atom and a methoxy group onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and methanol.
Coupling with Piperazine: The fluoro-methoxyphenyl intermediate is then coupled with piperazine through nucleophilic substitution reactions. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions. This can be achieved using reagents such as cyanamide and ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(5-Hydroxy-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine.
Reduction: Formation of 4-(2-Methoxyphenyl)-6-piperazin-1-ylpyrimidine.
Substitution: Formation of N-alkylated derivatives of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- (5-Fluoro-2-methoxyphenyl)methanol
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorinated methoxyphenyl group and a piperazinylpyrimidine core allows for versatile chemical reactivity and potential therapeutic applications. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-3-2-11(16)8-12(14)13-9-15(19-10-18-13)20-6-4-17-5-7-20/h2-3,8-10,17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJYOKISATHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)

![4-[(5-Nitropyridin-2-yl)oxy]benzoic acid](/img/structure/B1387294.png)
![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)
![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)
![4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387308.png)
![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)
